Fibrostatin C

説明

This compound has been reported in Streptomyces catenulae with data available.

from Streptomyces catenulae; structure given in first source

Structure

3D Structure

特性

CAS番号 |

91776-47-5 |

|---|---|

分子式 |

C18H19NO8S |

分子量 |

409.4 g/mol |

IUPAC名 |

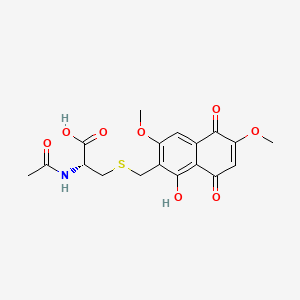

(2R)-2-acetamido-3-[(1-hydroxy-3,6-dimethoxy-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid |

InChI |

InChI=1S/C18H19NO8S/c1-8(20)19-11(18(24)25)7-28-6-10-13(26-2)4-9-15(17(10)23)12(21)5-14(27-3)16(9)22/h4-5,11,23H,6-7H2,1-3H3,(H,19,20)(H,24,25)/t11-/m0/s1 |

InChIキー |

PBMJDDQAEYEYKK-NSHDSACASA-N |

異性体SMILES |

CC(=O)N[C@@H](CSCC1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC)C(=O)O |

正規SMILES |

CC(=O)NC(CSCC1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Fibrostatin C; |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Fibrostatin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of Fibrostatin C, a potent inhibitor of prolyl 4-hydroxylase produced by Streptomyces catenulae subsp. griseospora. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and illustrates its mechanism of action through signaling pathway diagrams.

Introduction

This compound is a naturally occurring small molecule belonging to the naphthoquinone class of antibiotics. It was discovered as part of a screening program for inhibitors of prolyl 4-hydroxylase, a critical enzyme in collagen biosynthesis.[1] The producing organism was identified as Streptomyces catenulae subsp. griseospora, a bacterium known for its ability to produce a diverse array of secondary metabolites.[1] this compound has garnered significant interest in the scientific community for its potential therapeutic applications in fibrotic diseases and conditions characterized by excessive collagen deposition.

Physicochemical Properties and Structure

This compound is characterized as an orange crystalline substance. While detailed physicochemical data from the primary literature is limited, its structural class suggests properties typical of N-acetyl-L-amino acid derivatives. The IUPAC name for this compound is (2R)-2-acetamido-3-[(1-hydroxy-3,6-dimethoxy-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of prolyl 4-hydroxylase (PH), an enzyme that plays a crucial role in the post-translational modification of collagen.[2] PH catalyzes the hydroxylation of proline residues within procollagen chains, a step that is essential for the formation of the stable triple-helical structure of mature collagen.[2]

By inhibiting PH, this compound prevents the proper folding of procollagen molecules within the endoplasmic reticulum (ER). This leads to the accumulation of underhydroxylated procollagen precursors, which are subsequently targeted for intracellular degradation.[3] The net effect is a reduction in the secretion of mature collagen, thereby mitigating the excessive collagen deposition that is a hallmark of fibrotic conditions.[3]

Signaling Pathway of Collagen Biosynthesis and Inhibition by this compound

The following diagram illustrates the key steps in collagen biosynthesis and the point of intervention by this compound.

References

- 1. Fibrostatins, new inhibitors of prolyl hydroxylase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FR65814, a novel immunosuppressant isolated from a Penicillium strain. Taxonomy, fermentation, isolation, physico-chemical and biological characteristics and structure assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

Fibrostatin C chemical structure and properties

An In-depth Technical Guide to Fibrostatin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring small molecule that has garnered significant interest within the scientific community for its potent inhibitory effects on prolyl 4-hydroxylase (PH), a critical enzyme in collagen biosynthesis. Isolated from Streptomyces catenulae subsp. griseospora, this N-acyl-L-amino acid represents a promising candidate for the research and development of antifibrotic therapies. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies associated with this compound.

Chemical Structure and Physicochemical Properties

This compound is a naphthoquinone derivative characterized by an N-acetyl-L-cysteine moiety attached to a dihydroxydimethoxynaphthoquinone core. Its unique structure is fundamental to its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-acetamido-3-[(1-hydroxy-3,6-dimethoxy-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid | [1] |

| Synonyms | P-23924C, N-acetyl-S-((1-hydroxy-3,6-dimethoxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl)methyl)-L-cysteine | [1][2][3] |

| CAS Number | 91776-47-5 | [1][3] |

| Molecular Formula | C₁₈H₁₉NO₈S | [1][3] |

| Molecular Weight | 409.4 g/mol | [1] |

| Canonical SMILES | CC(=O)N--INVALID-LINK--C(=O)O | [1] |

| InChI | InChI=1S/C18H19NO8S/c1-8(20)19-11(18(24)25)7-28-6-10-13(26-2)4-9-15(17(10)23)12(21)5-14(27-3)16(9)22/h4-5,11,23H,6-7H2,1-3H3,(H,19,20)(H,24,25)/t11-/m0/s1 | [1] |

| InChIKey | PBMJDDQAEYEYKK-NSHDSACASA-N | [1] |

| Density | 1.48 g/cm³ | [4] |

| Boiling Point | 796.6°C at 760 mmHg | [4] |

| Flash Point | 435.6°C | [4] |

| LogP | 1.97290 | [4] |

Biological Activity and Mechanism of Action

This compound's primary biological function is the inhibition of prolyl 4-hydroxylase, an enzyme essential for the post-translational modification of proline residues in procollagen chains. This hydroxylation is a prerequisite for the formation of the stable, triple-helical structure of mature collagen.

By inhibiting prolyl 4-hydroxylase, this compound prevents the proper folding of procollagen. This leads to the accumulation of underhydroxylated collagen precursors within the endoplasmic reticulum, which are subsequently targeted for degradation and are not secreted into the extracellular matrix.[5] This mechanism effectively reduces the deposition of collagen, the hallmark of fibrosis.

Table 2: Biological Activity of this compound

| Parameter | Value | Target Organism/System | Source(s) |

| Target Enzyme | Prolyl 4-hydroxylase (PH) | Chick embryo | [6] |

| ID₅₀ | 29 µM (equivalent to 2.9 x 10⁻⁵ M) | Purified chick embryo prolyl hydroxylase | [6][7] |

| Ki | 2.1 x 10⁻⁵ M | Purified chick embryo prolyl hydroxylase | [6] |

| Inhibition Type | Mixed-type with respect to (Pro-Pro-Gly)₅ | Purified chick embryo prolyl hydroxylase | [6] |

| Effect | Inhibition of collagen biosynthesis | Estradiol-17β stimulated immature rat uterus | [6] |

| Effect | Inhibition of type I collagen secretion | Human Tenon's capsule fibroblasts in vitro | [2][5] |

| Effect | Dilation of endoplasmic reticulum cisternae | Human Tenon's capsule fibroblasts in vitro | [5] |

Signaling Pathway and Mechanism of Action

The mechanism by which this compound inhibits collagen deposition is depicted below. It acts as a direct inhibitor of the enzyme prolyl 4-hydroxylase.

Caption: Mechanism of this compound action on collagen biosynthesis.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound.

Isolation and Purification of this compound

This compound is a secondary metabolite produced by fermentation. The general workflow for its isolation from the culture broth of Streptomyces catenulae subsp. griseospora is outlined below.

Caption: General workflow for the isolation of this compound.

Protocol Details: While the specific, detailed protocol for the original isolation is proprietary, a general methodology based on standard natural product isolation from Streptomyces would involve:

-

Fermentation: Culturing Streptomyces catenulae subsp. griseospora No. 23924 in a suitable nutrient-rich medium under optimal temperature and aeration conditions to promote the production of secondary metabolites.

-

Extraction: After fermentation, the culture broth is separated from the mycelia by centrifugation or filtration. The supernatant containing this compound is then extracted with a water-immiscible organic solvent, such as ethyl acetate.

-

Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques, such as silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.[7]

Prolyl 4-Hydroxylase (PH) Inhibition Assay

The inhibitory activity of this compound against PH can be determined using various methods. A common approach involves measuring the hydroxylation of a synthetic peptide substrate.

Protocol Overview:

-

Enzyme Source: Purified prolyl 4-hydroxylase is obtained from a suitable source, such as chick embryos.

-

Reaction Mixture: A reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8) is prepared containing the enzyme, a peptide substrate (e.g., (Pro-Pro-Gly)₅), and essential co-factors: FeSO₄, ascorbate, and α-ketoglutarate.[3]

-

Inhibitor Addition: The reaction is initiated in the presence of varying concentrations of this compound (or a vehicle control).

-

Incubation: The mixture is incubated at a controlled temperature (e.g., room temperature) for a defined period.

-

Quantification: The enzyme's activity is quantified. This can be done discontinuously via HPLC to measure product formation or continuously by monitoring the consumption of a co-substrate or the formation of a byproduct.[3] For example, a high-throughput method quantifies the byproduct succinate using a luminescence-based assay (Succinate-Glo™ Assay).[8][9][10]

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (ID₅₀) is calculated from the dose-response curve. Kinetic parameters like the inhibition constant (Ki) can be determined by performing the assay with varying substrate concentrations.

In Vitro Collagen Secretion Assay

This assay evaluates the effect of this compound on the ability of cells to synthesize and secrete collagen.

Protocol Overview:

-

Cell Culture: Fibroblast cells, such as human Tenon's capsule fibroblasts (TCFs), are cultured in a suitable medium until they reach a desired confluency.[5]

-

Treatment: The culture medium is replaced with a fresh medium containing various concentrations of this compound. A control group receives a vehicle.

-

Incubation: Cells are incubated for a specified period (e.g., 24-72 hours) to allow for collagen production and secretion.

-

Sample Collection: Both the culture medium (containing secreted collagen) and the cell lysate (containing intracellular collagen) are collected.

-

Collagen Quantification: The amount of collagen in the samples is measured. A common method is the Sirius Red assay, where the dye specifically binds to collagen, and the resulting color can be measured spectrophotometrically.[1][2][7] Alternatively, immunoassays (e.g., ELISA) can be used to detect specific collagen propeptides.

-

Analysis: The results are analyzed to determine if this compound reduces the concentration of collagen in the culture medium and increases it in the cell lysate, which would be consistent with an inhibition of secretion.[5]

In Vivo Collagen Biosynthesis Assay (Rat Uterine Model)

This animal model is used to assess the efficacy of this compound in a living organism.

Protocol Overview:

-

Animal Model: Immature female rats are used. Uterine growth and collagen synthesis can be stimulated by the administration of estradiol-17β.[6][11]

-

Treatment Groups: Animals are divided into groups: a control group, a group treated with estradiol-17β alone, and groups treated with estradiol-17β plus varying doses of this compound. This compound can be administered via different routes, such as intraperitoneal injection or orally as a dietary admixture.[6]

-

Dosing Regimen: Estradiol-17β is administered to stimulate collagen synthesis in the uterus. This compound is administered according to the experimental design (e.g., daily for a set number of days).

-

Sample Collection: After the treatment period, the animals are euthanized, and the uteri are excised and weighed.

-

Collagen Analysis: The uterine tissue is homogenized, and the collagen content is quantified, often by measuring the amount of hydroxyproline, an amino acid largely specific to collagen.

-

Statistical Analysis: The data from the different treatment groups are compared to determine if this compound significantly inhibited the estradiol-induced increase in uterine collagen.[6]

Conclusion

This compound is a potent and specific inhibitor of prolyl 4-hydroxylase with a well-defined mechanism of action. Its ability to inhibit collagen biosynthesis and secretion, demonstrated in both in vitro and in vivo models, underscores its potential as a lead compound for the development of novel antifibrotic drugs. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in exploring the therapeutic applications of this compound and related compounds.

References

- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 2. Determination of collagen production [bio-protocol.org]

- 3. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 5. Fibrostatins, new inhibitors of prolyl hydroxylase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for Measuring Type I Collagen Synthesis In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Positive and negative effects of estradiol-17 beta in the rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fibrostatin C: A Prolyl 4-Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrostatin C is a naturally occurring small molecule produced by Streptomyces catenulae subsp. griseospora. It has garnered significant interest within the scientific community for its potent and specific inhibition of prolyl 4-hydroxylase (P4H), a critical enzyme in collagen biosynthesis. By impeding the hydroxylation of proline residues, this compound effectively disrupts the formation of stable collagen triple helices, leading to a reduction in collagen secretion and deposition. This mechanism of action positions this compound as a promising therapeutic candidate for the treatment of fibrotic diseases, which are characterized by the excessive accumulation of extracellular matrix components, most notably collagen. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its study, and an examination of its role within relevant signaling pathways.

Core Data Presentation

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Citation |

| CAS Number | 91776-47-5 | |

| Molecular Weight | 409.41 g/mol | |

| Molecular Formula | C₁₈H₁₉NO₈S |

Signaling Pathway

This compound exerts its primary effect by inhibiting prolyl 4-hydroxylase, a key enzyme in the post-translational modification of procollagen. This inhibition disrupts the proper folding and stabilization of collagen molecules, leading to their retention within the endoplasmic reticulum and subsequent degradation. The TGF-β signaling pathway is a central regulator of collagen synthesis. While this compound does not directly target the TGF-β receptor or its downstream SMAD proteins, its potent inhibition of a critical step in collagen production effectively counteracts the pro-fibrotic effects of TGF-β signaling.

Caption: Signaling pathway of this compound's effect on collagen synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Prolyl 4-Hydroxylase Activity Assay

This assay measures the enzymatic activity of P4H and its inhibition by this compound.

An In-depth Technical Guide to the Mechanism of Action of Fibrostatin C as a Prolyl Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrostatin C is a naturally occurring small molecule that has been identified as an inhibitor of prolyl hydroxylase enzymes. Its primary characterized mechanism of action involves the direct inhibition of prolyl hydroxylase activity, leading to a subsequent reduction in collagen biosynthesis. This is achieved through the prevention of proline hydroxylation, a critical post-translational modification required for the stable folding of procollagen triple helices. The resulting under-hydroxylated procollagen is retained within the endoplasmic reticulum, leading to decreased secretion of mature collagen. While this compound's effects on collagen synthesis are well-documented, its specific impact on the Hypoxia-Inducible Factor (HIF) signaling pathway, a key pathway regulated by prolyl hydroxylase domain enzymes (PHDs), has not been explicitly detailed in the available scientific literature. This guide will provide a comprehensive overview of the known biochemical interactions of this compound, its effects on collagen production, and the hypothesized implications for HIF signaling, supported by detailed experimental protocols and data visualizations.

Core Mechanism of Action: Inhibition of Prolyl Hydroxylase

This compound, a compound produced by Streptomyces catenulae subsp. griseospora, directly targets and inhibits the enzymatic activity of prolyl hydroxylases.[1] These enzymes are crucial for the post-translational hydroxylation of proline residues within procollagen chains. This hydroxylation is a prerequisite for the formation of a stable, triple-helical conformation of procollagen, which is essential for its subsequent secretion from the cell and assembly into collagen fibrils in the extracellular matrix.

Biochemical Interaction and Inhibition Kinetics

Studies on prolyl hydroxylase purified from chick embryos have shown that this compound inhibits the enzyme's activity in a dose-dependent manner. The inhibition has been characterized as a mixed type with respect to the collagen-like peptide substrate (Pro-Pro-Gly)5.[1]

Table 1: Inhibitory Potency of this compound against Chick Embryo Prolyl Hydroxylase

| Parameter | Value | Source |

| IC50 | 29 µM (2.9 x 10⁻⁵ M) | [1][2] |

| Ki | 21 µM (2.1 x 10⁻⁵ M) | [1] |

| Inhibition Type | Mixed with respect to (Pro-Pro-Gly)5 | [1] |

Note: IC50 and Ki values are for prolyl hydroxylase isolated from chick embryos. Data for specific mammalian prolyl hydroxylase isoforms (e.g., PHD1, PHD2, PHD3, C-P4H) are not available in the reviewed literature.

The inhibitory effect of this compound is not significantly reversed by the addition of excess ferrous ions (Fe²⁺), a key cofactor for prolyl hydroxylases, and only slightly reversed by an excess of ascorbate, another essential cofactor.[1] This suggests that this compound does not function simply by chelating iron or competing with ascorbate.

Cellular Effects: Inhibition of Collagen Synthesis and Secretion

The inhibition of prolyl hydroxylase by this compound has significant downstream consequences on collagen metabolism within the cell.

Intracellular Accumulation of Under-hydroxylated Procollagen

By preventing the hydroxylation of proline residues, this compound causes the accumulation of under-hydroxylated procollagen precursors within the cisternae of the endoplasmic reticulum.[3] This is because the non-hydroxylated procollagen chains are unable to fold into the stable triple-helical structure necessary for transport out of the endoplasmic reticulum.

Reduction in Secreted Collagen

The retention of procollagen within the cell leads to a dose-dependent decrease in the secretion of type I collagen into the extracellular space.[3] In studies using human Tenon's capsule fibroblasts, this compound was shown to significantly reduce the concentration of type I procollagen C-terminal peptide (PIP) in the culture medium while increasing its concentration in the cell lysate.[3] This effect was specific to collagen, as the secretion of other proteins like laminin and vitronectin receptor was unaffected.[3]

Table 2: Effect of this compound on Collagen Secretion in Human Tenon's Capsule Fibroblasts

| Treatment | Concentration | Effect on Extracellular PIP | Effect on Intracellular PIP | Source |

| This compound | 50 µM | Significant reduction | Significant increase | [3] |

Note: Quantitative dose-response data is not available in the reviewed literature, although the effect is described as dose-dependent.[3]

Hypothesized Effect on HIF Signaling Pathway

Prolyl hydroxylase domain enzymes (PHDs) are also key regulators of the Hypoxia-Inducible Factor (HIF) signaling pathway. In normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, targeting it for proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-α, its translocation to the nucleus, and the transcription of hypoxia-responsive genes.

Given that this compound is a prolyl hydroxylase inhibitor, it is hypothesized that it could also stabilize HIF-α, even under normoxic conditions. However, direct experimental evidence demonstrating this effect of this compound is not available in the current scientific literature. The primary focus of existing research has been on its impact on collagen biosynthesis.

Detailed Experimental Protocols

Prolyl Hydroxylase Activity Assay (Based on Chick Embryo Enzyme)

This protocol is adapted from the methods used in the characterization of this compound.

Materials:

-

Purified prolyl hydroxylase from chick embryos

-

(Pro-Pro-Gly)5 as a peptide substrate

-

This compound

-

α-[1-¹⁴C]ketoglutarate

-

Reaction buffer: Tris-HCl buffer

-

Cofactors: FeSO₄, Ascorbic acid

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, FeSO₄, ascorbic acid, and (Pro-Pro-Gly)5.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding the purified prolyl hydroxylase and α-[1-¹⁴C]ketoglutarate.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Stop the reaction by adding a quenching agent (e.g., acid).

-

Measure the released ¹⁴CO₂ by scintillation counting, which is proportional to the enzyme activity.

-

Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

-

To determine the inhibition type, perform the assay with varying concentrations of both this compound and the substrate (Pro-Pro-Gly)5 and analyze the data using Lineweaver-Burk plots.

Collagen Secretion Assay in Cell Culture

This protocol is based on the study of this compound's effect on human Tenon's capsule fibroblasts.[3]

Materials:

-

Human Tenon's capsule fibroblasts (or other fibroblast cell line)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound

-

ELISA kit for type I procollagen C-terminal peptide (PIP)

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

Procedure:

-

Seed fibroblasts in multi-well plates and culture until they reach a desired confluency.

-

Replace the culture medium with fresh medium containing varying concentrations of this compound. Include a vehicle control.

-

Incubate the cells for a defined period (e.g., 24-48 hours).

-

Collect the culture medium (supernatant) and the cell lysate separately.

-

Measure the concentration of PIP in the culture medium and cell lysate using an ELISA kit according to the manufacturer's instructions.

-

Determine the total protein concentration in the cell lysates to normalize the intracellular PIP levels.

-

Analyze the data to determine the effect of this compound on the extracellular and intracellular levels of procollagen.

Western Blot for HIF-1α Stabilization (Hypothetical Application)

This is a general protocol for assessing HIF-1α stabilization by a PHD inhibitor, which could be applied to study this compound.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Cell culture medium

-

This compound

-

Hypoxia-inducing agent (e.g., CoCl₂, DFO) as a positive control

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibody against HIF-1α

-

Secondary antibody (HRP-conjugated)

-

Loading control antibody (e.g., β-actin, Tubulin)

-

SDS-PAGE gels, transfer membranes, and Western blot apparatus

-

Chemiluminescent substrate

Procedure:

-

Culture cells to a suitable density.

-

Treat the cells with varying concentrations of this compound for different time points. Include a vehicle control and a positive control (e.g., CoCl₂).

-

Harvest the cells and prepare whole-cell or nuclear extracts using a lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against HIF-1α.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Probe the membrane for a loading control to ensure equal protein loading.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of prolyl hydroxylase with a clear mechanism of action leading to the inhibition of collagen biosynthesis and secretion. Its potential as an anti-fibrotic agent is supported by its specific effects on collagen metabolism. However, a significant gap in the current understanding of this compound is its effect on the HIF signaling pathway. Future research should focus on:

-

Determining the IC50 values of this compound for mammalian PHD isoforms (PHD1, PHD2, PHD3) and collagen prolyl-4-hydroxylases to understand its selectivity.

-

Investigating the ability of this compound to stabilize HIF-1α and HIF-2α in various cell types through Western blotting and reporter gene assays.

-

Elucidating the binding mode of this compound to the active site of prolyl hydroxylases through molecular docking or co-crystallization studies.

-

Assessing whether this compound competes with the co-substrate 2-oxoglutarate , which would provide further insight into its mechanism of inhibition.

A more complete understanding of this compound's interaction with the various prolyl hydroxylase isoforms will be critical for evaluating its therapeutic potential not only in fibrotic diseases but also in conditions where HIF stabilization is beneficial, such as anemia and ischemia.

References

- 1. Inhibition of prolyl hydroxylase activity and collagen biosynthesis by this compound, a novel inhibitor produced by Streptomyces catenulae subsp. griseospora No. 23924 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fibrostatins, new inhibitors of prolyl hydroxylase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound, an inhibitor of prolyl 4-hydroxylase, on collagen secretion by human Tenon's capsule fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Fibrostatin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrostatin C is a potent, orally active inhibitor of prolyl hydroxylase, a critical enzyme in collagen biosynthesis. By targeting this enzyme, this compound effectively modulates collagen production and secretion, positioning it as a compound of significant interest for anti-fibrotic therapies. This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant signaling pathways, quantitative efficacy data, and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of Prolyl Hydroxylase

This compound, a naphthoquinone derivative produced by Streptomyces catenulae subsp. griseospora, exerts its primary biological effect through the inhibition of prolyl hydroxylase[1][2][3]. Prolyl hydroxylases are key enzymes in the post-translational modification of procollagen chains. Specifically, prolyl 4-hydroxylase catalyzes the hydroxylation of proline residues within the pro-alpha chains of procollagen. This hydroxylation is an essential prerequisite for the formation of the stable, triple-helical conformation of mature collagen.

By inhibiting prolyl hydroxylase, this compound leads to the accumulation of under-hydroxylated procollagen precursors within the endoplasmic reticulum of collagen-producing cells, such as fibroblasts[4]. This disruption of the collagen biosynthesis pathway ultimately results in a significant reduction in the secretion of mature type I collagen[1][4].

Impact on Cellular Processes

-

Inhibition of Collagen Secretion: The primary cellular effect of this compound is the dose-dependent inhibition of type I collagen secretion from fibroblasts[4]. This has been demonstrated in human Tenon's capsule fibroblasts, where treatment with this compound led to a significant decrease in the concentration of type II procollagen COOH-terminal peptide (PIP) in the culture medium and a corresponding increase within the cell lysate[4].

-

Cellular Morphology: Treatment with this compound results in an increase in the number of cytoplasmic granules that are immunoreactive with antibodies against collagen I and III[1][4]. Ultrastructural analysis via transmission electron microscopy has shown that the cisternae of the endoplasmic reticulum are dilated in fibroblasts treated with this compound, which is consistent with the retention of under-hydroxylated collagen precursors[4].

-

Specificity: The inhibitory action of this compound appears to be specific to collagen secretion. Studies have shown that it does not affect the secretion of other extracellular matrix proteins such as fibronectin, laminin, or a vitronectin receptor, nor does it impact the activity of metalloproteinase inhibitors[4].

-

Cell Viability and Proliferation: Importantly, this compound does not appear to have a cytotoxic effect, as it has been shown to not affect the viability or proliferation of human Tenon's capsule fibroblasts in vitro[4].

Quantitative Data

The inhibitory activity of this compound has been quantified in several studies, providing key metrics for its efficacy.

| Parameter | Value | Species/Cell Type | Assay/Method | Reference |

| IC50 | 29 µM | Chick Embryo | In vitro prolyl hydroxylase activity assay | [3] |

| Ki | 21 µM | Chick Embryo | In vitro prolyl hydroxylase activity assay with (Pro-Pro-Gly)5 as substrate | [2] |

| Effective Concentration | 50 µM | Human Tenon's Capsule Fibroblasts | In vitro collagen secretion assay (measured by PIP concentration) | [4] |

| In Vivo Efficacy (Intraperitoneal) | 1 mg/kg/day | Rat | Inhibition of estradiol-stimulated uterine collagen biosynthesis | [2] |

| In Vivo Efficacy (Oral) | ~100 mg/kg/day | Rat | Inhibition of estradiol-stimulated uterine collagen biosynthesis | [2] |

Signaling Pathways

The biological activity of this compound is centered on the inhibition of prolyl hydroxylase, an enzyme that plays a crucial role in two major signaling pathways: collagen biosynthesis and the hypoxia-inducible factor (HIF) pathway.

Inhibition of Collagen Biosynthesis and Secretion

This compound directly interferes with the collagen production line within the cell. The following diagram illustrates the key steps in collagen biosynthesis and the point of intervention for this compound.

Potential Impact on HIF-1α Signaling

Prolyl hydroxylases (specifically PHD1, 2, and 3) are also the key oxygen sensors that regulate the stability of the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). Under normal oxygen conditions (normoxia), prolyl hydroxylases hydroxylate HIF-1α, targeting it for proteasomal degradation. By inhibiting prolyl hydroxylases, this compound could potentially stabilize HIF-1α, even under normoxic conditions, leading to the transcription of hypoxia-responsive genes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Prolyl Hydroxylase Activity Assay

This protocol is based on the method for determining the inhibitory activity of compounds on purified prolyl hydroxylase.

Objective: To quantify the enzymatic activity of prolyl hydroxylase in the presence and absence of this compound.

Materials:

-

Purified prolyl hydroxylase (e.g., from chick embryo)

-

(Pro-Pro-Gly)5 peptide substrate

-

[1-¹⁴C]α-ketoglutarate

-

Ascorbate

-

Ferrous sulfate (FeSO₄)

-

Catalase

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (pH 7.8)

-

This compound

-

Scintillation fluid and vials

-

Hyamine hydroxide

Workflow:

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, the (Pro-Pro-Gly)5 substrate, ferrous sulfate, ascorbate, catalase, and DTT.

-

Add varying concentrations of this compound (dissolved in a suitable solvent) or the solvent alone (vehicle control) to the reaction tubes.

-

Add the purified prolyl hydroxylase enzyme to the mixture.

-

Pre-incubate the mixture for a short period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding [1-¹⁴C]α-ketoglutarate.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Terminate the reaction by adding an acid, such as perchloric acid.

-

The released ¹⁴CO₂ is trapped in a center well containing hyamine hydroxide.

-

The center well is then transferred to a scintillation vial with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

-

The percentage of inhibition is calculated by comparing the radioactivity in the this compound-treated samples to the vehicle control. IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Collagen Secretion Assay in Cultured Fibroblasts

This protocol describes the measurement of secreted collagen from cultured fibroblasts treated with this compound.

Objective: To determine the effect of this compound on the secretion of type I collagen from cultured fibroblasts.

Materials:

-

Human Tenon's capsule fibroblasts (or other relevant fibroblast cell line)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

ELISA kit for Procollagen Type I C-Peptide (PIP)

-

Cell lysis buffer

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Culture: Seed human Tenon's capsule fibroblasts in 96-well plates and culture until they reach a desired confluency.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Sample Collection:

-

Culture Medium: Carefully collect the culture medium from each well. This contains the secreted PIP.

-

Cell Lysate: Wash the cells with PBS, then add cell lysis buffer to each well to lyse the cells. This contains the intracellular PIP.

-

-

PIP Measurement:

-

Perform an ELISA for PIP on both the collected culture medium and the cell lysates according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the provided PIP standards.

-

Calculate the concentration of PIP in both the culture medium and cell lysates for each treatment condition.

-

Analyze the data to determine the dose-dependent effect of this compound on the ratio of secreted to intracellular PIP.

-

Immunohistochemistry for Collagen I and III

This protocol outlines the detection and visualization of collagen I and III in cultured fibroblasts treated with this compound.

Objective: To qualitatively assess the intracellular accumulation of collagen I and III in fibroblasts following treatment with this compound.

Materials:

-

Fibroblasts cultured on coverslips

-

This compound

-

Paraformaldehyde (for fixation)

-

Triton X-100 (for permeabilization)

-

Blocking solution (e.g., bovine serum albumin or normal goat serum in PBS)

-

Primary antibodies: Rabbit anti-human collagen I and Rabbit anti-human collagen III

-

Secondary antibody: Fluorescently-labeled goat anti-rabbit IgG

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow fibroblasts on sterile glass coverslips in a petri dish. Treat the cells with this compound or vehicle control as described in the collagen secretion assay.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding by incubating with a blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibodies against collagen I or collagen III (diluted in blocking solution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the staining using a fluorescence microscope. Increased intracellular fluorescence in the this compound-treated cells compared to the control indicates an accumulation of collagen.

Conclusion

This compound is a specific and potent inhibitor of prolyl hydroxylase, with a clear mechanism of action that leads to the inhibition of collagen biosynthesis and secretion. Its lack of cytotoxicity and specificity for collagen make it a promising candidate for further investigation in the development of anti-fibrotic therapies for conditions characterized by excessive collagen deposition. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

- 1. Synthesis and secretion of collagen by cells of connective tissue, bone, and dentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of HIF prolyl hydroxylases in tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Fibrostatin C in Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases leading to organ dysfunction and failure. A key enzyme in the fibrotic process is prolyl 4-hydroxylase (P4H), which is essential for the structural integrity of collagen, the primary component of the fibrotic scar. Inhibition of P4H presents a promising therapeutic strategy to mitigate fibrosis. This technical guide provides an in-depth overview of the preliminary studies on Fibrostatin C, a potent inhibitor of prolyl 4-hydroxylase, and its potential as an anti-fibrotic agent.

Mechanism of Action of this compound

This compound, produced by Streptomyces catenulae subsp. griseospora, exerts its anti-fibrotic effects by directly inhibiting the enzymatic activity of prolyl 4-hydroxylase. P4H catalyzes the hydroxylation of proline residues within procollagen chains, a critical post-translational modification for the formation of a stable, triple-helical collagen molecule.[1][2] Without this hydroxylation, procollagen chains are unable to fold correctly at physiological temperatures and are subsequently retained within the endoplasmic reticulum and targeted for degradation.[3] By inhibiting P4H, this compound effectively disrupts the collagen synthesis pathway, leading to a reduction in the secretion of mature collagen and its deposition in the extracellular matrix.[3][4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data from preliminary in vitro studies on this compound.

Table 1: Inhibitory Activity of this compound against Prolyl 4-Hydroxylase

| Compound | Target Enzyme | IC50 Value | Source Organism of Enzyme | Reference |

| This compound | Prolyl 4-hydroxylase | 2.9 x 10-5 M | Chick embryo | [5] |

Table 2: Effect of this compound on Collagen Secretion in Human Tenon's Capsule Fibroblasts (TCFs)

| Treatment | Concentration | Effect on Procollagen Type I C-terminal Peptide (PIP) in Culture Medium | Effect on PIP in Cell Lysate | Reference |

| This compound | 50 µM | Significant reduction | Dose-dependent increase | [3] |

Table 3: Effect of this compound on Procollagen Production in Scleroderma Fibroblasts

| Treatment | Effect on Procollagen (Type I) Production | Significance | Reference |

| This compound | Significant decrease | p < 0.01 | [4] |

Experimental Protocols

Prolyl 4-Hydroxylase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on prolyl 4-hydroxylase.

Methodology (based on[5]):

-

Enzyme Preparation: Prolyl 4-hydroxylase is purified from chick embryos.

-

Substrate: A synthetic peptide substrate, such as (Pro-Pro-Gly)5, is used.

-

Reaction Mixture: The assay mixture contains the purified enzyme, the peptide substrate, and necessary co-factors (Fe2+, 2-oxoglutarate, O2, and ascorbate) in a suitable buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period.

-

Quantification of Hydroxylation: The extent of proline hydroxylation is determined. This can be achieved by methods such as radioisotope labeling of the substrate and measuring the release of tritiated water, or by HPLC-based methods to quantify the formation of hydroxyproline.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve. The inhibition kinetics (e.g., competitive, non-competitive) can be determined by varying the substrate concentration.[5]

In Vitro Fibroblast Culture and Collagen Secretion Assay

Objective: To assess the effect of this compound on collagen secretion by human fibroblasts.

Methodology (based on[3]):

-

Cell Culture: Human Tenon's capsule fibroblasts (TCFs) or scleroderma patient-derived fibroblasts are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until confluent.

-

Treatment: The culture medium is replaced with serum-free medium containing various concentrations of this compound (e.g., 50 µM). Control cultures receive the vehicle alone.

-

Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).

-

Sample Collection: Both the culture medium and the cell lysate are collected.

-

Collagen Quantification: The concentration of a specific collagen precursor, such as the C-terminal peptide of procollagen type I (PIP), is measured in both the medium and the cell lysate using immunoassays (e.g., ELISA).

-

Cell Viability and Proliferation: To ensure that the observed effects are not due to cytotoxicity, cell viability and proliferation assays (e.g., MTT assay, trypan blue exclusion) are performed in parallel.[3]

-

Immunohistochemistry: The intracellular accumulation of collagen can be visualized by immunostaining for collagen types I and III.[3]

-

Electron Microscopy: Ultrastructural changes, such as the dilation of the endoplasmic reticulum, can be examined using transmission electron microscopy to confirm the intracellular retention of underhydroxylated collagen precursors.[3]

Signaling Pathways and Experimental Workflows

Mechanism of this compound in Inhibiting Collagen Synthesis

The following diagram illustrates the mechanism by which this compound inhibits the synthesis of mature collagen.

Caption: Mechanism of this compound action in the endoplasmic reticulum.

General Workflow for In Vitro Anti-Fibrotic Compound Screening

The diagram below outlines a typical experimental workflow for screening potential anti-fibrotic compounds like this compound in vitro.

Caption: General experimental workflow for in vitro anti-fibrotic drug screening.

TGF-β Signaling Pathway in Fibrosis

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. The following diagram depicts the canonical TGF-β signaling pathway leading to the expression of pro-fibrotic genes.

Caption: Canonical TGF-β/SMAD signaling pathway in fibrosis.

Conclusion and Future Directions

Preliminary in vitro studies on this compound demonstrate its potential as an anti-fibrotic agent through the targeted inhibition of prolyl 4-hydroxylase. The available data indicate a significant reduction in collagen secretion from fibroblasts, a key event in the pathogenesis of fibrosis. Further research is warranted to fully elucidate the efficacy and safety of this compound in preclinical in vivo models of fibrosis. Future studies should focus on establishing a comprehensive pharmacokinetic and pharmacodynamic profile, optimizing dosing regimens, and exploring its therapeutic potential across a range of fibrotic diseases. The development of more specific and potent second-generation inhibitors based on the structure of this compound could also represent a valuable avenue for future drug discovery efforts in the field of anti-fibrotic therapies.

References

- 1. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Effect of this compound, an inhibitor of prolyl 4-hydroxylase, on collagen secretion by human Tenon's capsule fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of prolyl 4-hydroxylase inhibitor on fibroblast collagen production in vitro: an approach to the treatment of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of prolyl hydroxylase activity and collagen biosynthesis by this compound, a novel inhibitor produced by Streptomyces catenulae subsp. griseospora No. 23924 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Fibrostatin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrostatin C, a natural product isolated from Streptomyces catenulae subsp. griseospora, has garnered interest as a potent inhibitor of prolyl 4-hydroxylase and collagen biosynthesis. Its potential as an anti-fibrotic agent makes it a molecule of significant interest in drug development. This technical guide provides a comprehensive overview of the spectroscopic methodologies pertinent to the analysis of this compound. While specific, publicly available raw spectroscopic data for this compound is limited, this document outlines the expected spectroscopic characteristics based on its known structure and details the experimental protocols for assessing its biological activity through spectroscopic means.

Chemical Structure and Properties

This compound is an N-acyl-L-amino acid with the following key properties:

| Property | Value |

| Molecular Formula | C18H19NO8S |

| Molecular Weight | 409.4 g/mol [1] |

| IUPAC Name | (2R)-2-acetamido-3-[(1-hydroxy-3,6-dimethoxy-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid[1] |

| Source | Streptomyces catenulae subsp. griseospora[1] |

Spectroscopic Characterization (Representative)

This section details the expected spectroscopic features of this compound based on its chemical structure. These serve as a predictive guide for researchers aiming to characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H-NMR Spectral Data (in CDCl₃, representative):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.9 - 2.1 | s | 3H | Acetyl (-COCH₃) protons |

| ~3.0 - 3.4 | m | 2H | Thioether methylene (-S-CH₂-) protons |

| ~3.8 - 4.0 | m | 6H | Methoxy (-OCH₃) protons |

| ~4.5 - 4.7 | m | 1H | α-proton of cysteine |

| ~5.9 - 6.2 | m | 2H | Quinone ring protons |

| ~6.5 - 6.8 | d | 1H | Amide (-NH) proton |

| ~12.0 - 13.0 | s | 1H | Carboxylic acid (-COOH) proton |

| ~14.0 - 15.0 | s | 1H | Phenolic hydroxyl (-OH) proton |

Expected ¹³C-NMR Spectral Data (in CDCl₃, representative):

| Chemical Shift (δ, ppm) | Assignment |

| ~22 - 24 | Acetyl (-COCH₃) carbon |

| ~35 - 38 | Thioether methylene (-S-CH₂-) carbon |

| ~53 - 56 | α-carbon of cysteine |

| ~56 - 58 | Methoxy (-OCH₃) carbons |

| ~110 - 160 | Aromatic and quinone ring carbons |

| ~170 - 175 | Amide carbonyl (-C=O) carbon |

| ~175 - 180 | Carboxylic acid (-C=O) carbon |

| ~180 - 190 | Quinone carbonyl (-C=O) carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands (representative):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Broad | O-H stretch (carboxylic acid and phenol) |

| ~3300 | Medium | N-H stretch (amide) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1660 | Strong | C=O stretch (quinone) |

| ~1640 | Strong | C=O stretch (amide I) |

| ~1540 | Medium | N-H bend (amide II) |

| ~1200 | Strong | C-O stretch (ethers and esters) |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. For this compound, the naphthoquinone chromophore is expected to dominate the spectrum.

Expected UV-Vis Absorption Maxima (in Methanol, representative):

| λmax (nm) | Chromophore |

| ~270 | Naphthoquinone ring system |

| ~330 | n → π* transition of the quinone |

| ~430 | π → π* transition of the quinone |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (representative):

| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |

| ESI-MS | Positive | 410.09 | Fragmentation of the cysteine side chain, loss of CO₂, loss of acetyl group |

Mechanism of Action and Signaling Pathway

This compound inhibits the enzyme prolyl 4-hydroxylase, which is crucial for the post-translational modification of procollagen. This inhibition prevents the hydroxylation of proline residues, leading to the formation of underhydroxylated procollagen. This unstable form is retained within the endoplasmic reticulum and subsequently degraded, resulting in a decrease in the secretion of mature collagen.[2]

Experimental Protocols

The following are detailed protocols for spectroscopic assays to determine the biological activity of this compound.

Prolyl 4-Hydroxylase (P4H) Inhibition Assay (Spectroscopic)

This assay measures the inhibition of P4H activity by quantifying the production of succinate, a co-product of the hydroxylation reaction, using a luminescence-based method.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8).

-

Prepare stock solutions of recombinant human P4H, a synthetic peptide substrate (e.g., (Pro-Pro-Gly)₁₀), FeSO₄, ascorbate, and α-ketoglutarate.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer.

-

Add this compound at various concentrations (and a vehicle control).

-

Add the P4H enzyme, peptide substrate, FeSO₄, and ascorbate.

-

Initiate the reaction by adding α-ketoglutarate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a quenching agent or proceeding directly to detection).

-

-

Spectroscopic Detection:

-

Add a succinate detection reagent (e.g., Promega Succinate-Glo™) to each well.

-

Incubate as per the manufacturer's instructions to allow for the enzymatic conversion of succinate to a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Collagen Biosynthesis Inhibition Assay (Colorimetric)

This assay quantifies the amount of newly synthesized collagen deposited by fibroblasts in culture, using Sirius Red staining, which specifically binds to collagen.

Workflow Diagram:

Methodology:

-

Cell Culture:

-

Seed fibroblasts (e.g., human dermal fibroblasts or NIH/3T3 cells) in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control).

-

Incubate for 24-48 hours to allow for collagen production and deposition.

-

-

Sirius Red Staining:

-

Aspirate the medium and wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., cold methanol) for 10-15 minutes.

-

Air dry the plate completely.

-

Add Sirius Red staining solution (0.1% Sirius Red in saturated picric acid) to each well and incubate for 1 hour at room temperature.

-

Aspirate the staining solution and wash extensively with 0.01 M HCl to remove unbound dye.

-

-

Spectroscopic Quantification:

-

Elute the bound dye by adding a known volume of 0.1 M NaOH to each well and incubating for 30 minutes with gentle shaking.

-

Transfer the eluate to a new 96-well plate.

-

Measure the absorbance of the eluted dye at approximately 550 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to cell number (which can be determined in a parallel plate, e.g., using a crystal violet assay).

-

Calculate the percentage of inhibition of collagen deposition for each concentration of this compound relative to the vehicle control.

-

Conclusion

This compound represents a promising scaffold for the development of anti-fibrotic therapies. The spectroscopic and analytical methods outlined in this guide provide a robust framework for the characterization of this compound and the evaluation of its biological activity. While direct spectroscopic data for this compound remains scarce in the public domain, the representative data and detailed protocols herein offer a valuable resource for researchers in the field of drug discovery and development.

References

The Enigmatic Biosynthesis of Fibrostatin C: A Call for Further Research

For researchers, scientists, and drug development professionals, understanding the biosynthetic pathway of a promising therapeutic compound is paramount for its sustainable production and future derivatization. Fibrostatin C, a potent prolyl hydroxylase inhibitor produced by Streptomyces catenulae subsp. griseospora, holds significant therapeutic potential. However, a comprehensive review of the current scientific literature reveals a notable absence of detailed information regarding its biosynthesis.

At present, the biosynthetic gene cluster responsible for the production of this compound has not been publicly identified. Consequently, the enzymatic steps, precursor molecules, and regulatory networks governing its formation remain largely unknown. This knowledge gap presents a significant hurdle for the biotechnological production and bioengineering of novel this compound analogs with improved pharmacological properties.

While direct experimental data on this compound biosynthesis is unavailable, this guide will provide a framework for the anticipated biosynthetic logic based on the known pathways of similar secondary metabolites from Streptomyces. It will also outline the necessary experimental approaches to elucidate this pathway, serving as a roadmap for future research in this area.

Hypothetical Biosynthetic Framework

Based on the chemical structure of this compound, a hybrid polyketide-nonribosomal peptide pathway is the most probable biosynthetic route. The naphthoquinone core likely originates from a type II polyketide synthase (PKS) assembly line, while the N-acetylcysteine moiety is expected to be incorporated by a nonribosomal peptide synthetase (NRPS) system.

Proposed Experimental Strategies for Pathway Elucidation

To unravel the biosynthesis of this compound, a multi-pronged approach combining genomics, transcriptomics, and metabolomics is essential.

Genome Sequencing and Bioinformatic Analysis

The foundational step is to obtain the complete genome sequence of the producing strain, Streptomyces catenulae subsp. griseospora.

Experimental Protocol: Whole Genome Sequencing of Streptomyces catenulae subsp. griseospora

-

Strain Cultivation and Genomic DNA Extraction:

-

Cultivate S. catenulae subsp. griseospora in a suitable liquid medium (e.g., Tryptic Soy Broth or a production medium) to mid-logarithmic or stationary phase.

-

Harvest the mycelium by centrifugation.

-

Perform high-quality genomic DNA extraction using a commercially available kit or a standard phenol-chloroform extraction protocol optimized for Actinobacteria.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library using a platform such as Illumina or Pacific Biosciences (PacBio). A combination of short-read and long-read sequencing is recommended to achieve a high-quality, contiguous genome assembly.

-

-

Genome Assembly and Annotation:

-

Assemble the sequencing reads into a draft or complete genome using assemblers like SPAdes or Canu.

-

Annotate the assembled genome to predict coding sequences (CDSs), tRNAs, and rRNAs.

-

-

Biosynthetic Gene Cluster (BGC) Identification:

-

Utilize bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to mine the genome for putative BGCs.

-

Look for clusters predicted to encode a type II PKS and an NRPS system, consistent with the expected biosynthesis of this compound.

-

Gene Inactivation and Heterologous Expression

To functionally validate the identified BGC, gene knockout experiments are crucial.

Experimental Protocol: Targeted Gene Knockout in Streptomyces

-

Construction of a Gene Disruption Cassette:

-

Amplify the upstream and downstream flanking regions of the target gene (e.g., the PKS ketosynthase gene) from the genomic DNA of S. catenulae subsp. griseospora.

-

Clone these fragments into a suitable E. coli - Streptomyces shuttle vector containing a resistance marker (e.g., apramycin resistance).

-

-

Transformation and Homologous Recombination:

-

Introduce the constructed plasmid into S. catenulae subsp. griseospora via protoplast transformation or intergeneric conjugation from E. coli.

-

Select for double-crossover mutants where the target gene has been replaced by the resistance cassette.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and mutant strains under identical conditions.

-

Extract the secondary metabolites and analyze the culture broths by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolishment of this compound production in the mutant.

-

Precursor Feeding Studies

Stable isotope labeling experiments can confirm the building blocks of the this compound molecule.

Experimental Protocol: Stable Isotope Labeled Precursor Feeding

-

Cultivation with Labeled Precursors:

-

Supplement the production medium with 13C-labeled precursors, such as [1-13C]acetate, [2-13C]acetate for the polyketide core, and 13C- or 15N-labeled L-cysteine and L-methionine for the amino acid moiety.

-

Cultivate the wild-type strain under these conditions.

-

-

Isolation and NMR/MS Analysis:

-

Purify this compound from the culture broth.

-

Analyze the purified compound by 13C-NMR spectroscopy and/or high-resolution mass spectrometry to determine the incorporation pattern of the labeled precursors.

-

Visualizing the Research Workflow

The logical flow of experiments required to elucidate the this compound biosynthetic pathway can be visualized as follows:

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Future Outlook

The elucidation of the this compound biosynthetic pathway will be a critical step towards realizing its full therapeutic and biotechnological potential. By identifying the biosynthetic gene cluster and characterizing the enzymes involved, researchers can begin to apply synthetic biology tools to:

-

Improve Production Titers: Overexpression of positive regulators or pathway-specific activators, and deletion of competing pathways.

-

Generate Novel Analogs: Domain swapping in PKS and NRPS modules, and targeted gene knockouts to accumulate biosynthetic intermediates.

-

Heterologous Production: Transferring the biosynthetic gene cluster to a more genetically tractable and high-producing host strain.

This guide serves as a call to action for the scientific community to invest in the research necessary to unlock the secrets of this compound biosynthesis. The insights gained will undoubtedly accelerate the development of this promising natural product into a valuable therapeutic agent.

Methodological & Application

Application Notes and Protocols for Fibrostatin C in In Vitro Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibrostatin C is a potent inhibitor of prolyl hydroxylase, a critical enzyme in the biosynthesis of collagen. By inhibiting this enzyme, this compound effectively blocks the hydroxylation of proline residues in procollagen chains, a crucial step for the formation of a stable triple helix structure at physiological temperatures. This mechanism leads to the intracellular accumulation of underhydroxylated procollagen and a subsequent reduction in the secretion of mature collagen. These characteristics make this compound a valuable tool for in vitro studies of fibrosis and for the development of novel anti-fibrotic therapies.

This document provides detailed protocols for the use of this compound in in vitro cell culture experiments, focusing on its application in fibroblast cell lines. It includes methodologies for assessing its impact on collagen synthesis, cell viability, and relevant signaling pathways.

Mechanism of Action

This compound exerts its biological effect by targeting prolyl 4-hydroxylase (P4H), an enzyme located in the endoplasmic reticulum. P4H catalyzes the formation of 4-hydroxyproline, which is essential for the conformational stability of the collagen triple helix. Inhibition of P4H by this compound leads to the synthesis of underhydroxylated procollagen chains that are unable to fold correctly and are subsequently retained within the endoplasmic reticulum, leading to a significant decrease in the secretion of functional collagen.[1][2]

Data Presentation

Table 1: Effective Concentrations of this compound in In Vitro Fibroblast Models

| Cell Type | Concentration Range | Observed Effect | Reference |

| Human Tenon's Capsule Fibroblasts | 50 µM | Significant reduction in type I collagen secretion; intracellular accumulation of collagen I and III.[1] | Saika et al., 1996 |

| General Fibroblast Cell Lines | 10 - 100 µM | Suggested range for dose-response studies to determine optimal concentration for specific cell lines and experimental conditions. | General recommendation based on published data. |

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for culturing fibroblasts and treating them with this compound.

Materials:

-

Fibroblast cell line (e.g., human dermal fibroblasts, NIH/3T3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution prepared in a suitable solvent like DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture fibroblasts in T-75 flasks until they reach 80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in a complete medium and perform a cell count.

-

Seed the cells into appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a predetermined density and allow them to adhere overnight.

-

-

This compound Treatment:

-

Prepare working solutions of this compound in a complete culture medium from the stock solution. It is recommended to perform a dose-response experiment (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to determine the optimal concentration for your specific cell line and experimental goals.

-

Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

-

Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific assay being performed.

-

Protocol 2: Assessment of Collagen Synthesis

This protocol describes a method to quantify the effect of this compound on collagen production.

Materials:

-

Conditioned media and cell lysates from Protocol 1

-

Collagen quantification assay kit (e.g., Sirius Red-based assay)

-

Microplate reader

Procedure:

-

Sample Collection:

-

After the treatment period, collect the conditioned medium from each well.

-

Wash the cell layer with PBS and lyse the cells using a suitable lysis buffer to collect the intracellular collagen.

-

-

Collagen Quantification:

-

Follow the manufacturer's instructions for the chosen collagen assay kit to measure the amount of collagen in both the conditioned media (secreted collagen) and the cell lysates (intracellular collagen).

-

Briefly, for a Sirius Red assay, the dye binds specifically to collagen, and the absorbance of the dye-collagen complex can be measured colorimetrically.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the collagen concentration based on a standard curve generated with known concentrations of collagen.

-

Protocol 3: Cell Viability Assay

This protocol is to ensure that the observed effects of this compound are not due to cytotoxicity.

Materials:

-

Cells treated as described in Protocol 1 (typically in a 96-well plate format)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

MTT Addition:

-

At the end of the this compound treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

-

Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Protocol 4: Immunohistochemical Staining for Collagen Type I

This protocol allows for the visualization of intracellular and extracellular collagen.

Materials:

-

Cells cultured and treated on coverslips or chamber slides

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against Collagen Type I

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation and Permeabilization:

-

After treatment, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

-

Wash again with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash with PBS and block non-specific binding sites with blocking solution for 1 hour.

-

Incubate with the primary antibody against Collagen Type I (diluted in blocking solution) overnight at 4°C.

-

The next day, wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Wash again with PBS and mount the coverslips onto microscope slides using a mounting medium.

-

-

Imaging:

-

Visualize the staining using a fluorescence microscope. Increased intracellular staining for collagen in this compound-treated cells is expected.

-

Visualizations

Caption: Mechanism of action of this compound in inhibiting collagen synthesis.

References

Application Notes and Protocols: The Use of Fibrostatin C in Human Tenon's Capsule Fibroblast Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fibrostatin C, a prolyl 4-hydroxylase inhibitor, in studies involving human Tenon's capsule fibroblasts (TCFs). The information compiled here is intended to guide researchers in designing and executing experiments to investigate the anti-fibrotic potential of this compound.

Introduction

Excessive fibrosis following glaucoma filtering surgery is a primary cause of surgical failure, often mediated by the proliferation of human Tenon's capsule fibroblasts and their excessive deposition of extracellular matrix, predominantly collagen. This compound, an inhibitor of prolyl 4-hydroxylase, presents a promising therapeutic avenue by directly targeting a critical step in collagen synthesis.[1] Prolyl 4-hydroxylase is essential for the proper folding and stability of procollagen molecules. Its inhibition leads to the intracellular retention of underhydroxylated collagen precursors, thereby reducing collagen secretion and subsequent fibrosis.[1]

Mechanism of Action

This compound acts as a potent inhibitor of the enzyme prolyl 4-hydroxylase. This enzyme catalyzes the hydroxylation of proline residues within procollagen chains, a crucial post-translational modification for the formation of a stable triple-helical collagen molecule at physiological temperatures. By inhibiting prolyl 4-hydroxylase, this compound prevents this hydroxylation, leading to the accumulation of unstable, underhydroxylated procollagen within the endoplasmic reticulum of the fibroblasts.[1] This intracellular retention effectively blocks the secretion of functional collagen into the extracellular space, thus mitigating fibrotic processes.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on human Tenon's capsule fibroblasts as reported in the literature.

Table 1: Effect of this compound on Procollagen Type I C-Terminal Peptide (PIP) Secretion and Intracellular Accumulation

| Treatment | Concentration (µM) | PIP Concentration in Culture Medium | PIP Concentration in Cell Lysate |

| Control | 0 | Baseline | Baseline |

| This compound | 50 | Significantly Reduced (dose-dependent)[1] | Significantly Increased (dose-dependent)[1] |

Table 2: Specificity and Cytotoxicity of this compound

| Parameter | Concentration (µM) | Observation |

| Secretion of other peptides (laminin, vitronectin receptor, metalloproteinase inhibitor) | 50 | No effect[1] |

| Cell Viability | 50 | Not affected[1] |

| Cell Proliferation | 50 | Not affected[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Protocol 1: Primary Culture of Human Tenon's Capsule Fibroblasts (TCFs)

Materials:

-

Human Tenon's capsule tissue

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Tissue culture flasks and plates

Procedure:

-

Obtain human Tenon's capsule tissue biopsies under sterile conditions.

-

Wash the tissue three times with sterile PBS containing Penicillin-Streptomycin.

-

Mince the tissue into small fragments (approximately 1-2 mm³).

-

Place the tissue fragments into a tissue culture flask.

-

Add a minimal amount of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin to allow the tissue to adhere to the bottom of the flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

After 24-48 hours, carefully add more complete culture medium to the flask.

-

Monitor the flask for fibroblast outgrowth from the explants. This may take 1-3 weeks.

-